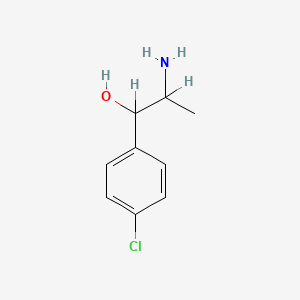
2-Amino-1-(4-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-Amino-1-(4-chlorophenyl)propan-1-ol" is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. This compound is relevant in the synthesis of various chemical derivatives and has been analyzed in different environments to understand its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of "2-Amino-1-(4-chlorophenyl)propan-1-ol" and its derivatives often involves complex chemical reactions. For instance, aminomethylation of certain precursors followed by reduction can lead to the formation of this compound. Furthermore, its derivatives have shown pronounced anticonvulsive activities, indicating potential pharmaceutical applications (Papoyan et al., 2011).
Molecular Structure Analysis
The molecular structure of "2-Amino-1-(4-chlorophenyl)propan-1-ol" derivatives has been characterized using X-ray diffraction analysis. These studies have provided detailed insights into the conformational dynamics of the compound in different environments, highlighting the influence of molecular structure on its physical and chemical properties (Nitek et al., 2020).
Chemical Reactions and Properties
"2-Amino-1-(4-chlorophenyl)propan-1-ol" participates in various chemical reactions, leading to the formation of diverse compounds with significant biological activities. Its reactivity has been exploited in synthesizing compounds with anticonvulsive and cholinolytic activities, showcasing its importance in medicinal chemistry (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of "2-Amino-1-(4-chlorophenyl)propan-1-ol" derivatives, such as crystal structure and hydrogen bonding patterns, have been extensively studied. These analyses contribute to a better understanding of the compound's stability, solubility, and potential applications in various fields (Nitek et al., 2020).
Chemical Properties Analysis
The chemical properties of "2-Amino-1-(4-chlorophenyl)propan-1-ol," including its reactivity and interactions with other compounds, are crucial for its applications in synthesis and drug design. Its capacity to undergo aminomethylation and subsequent reactions to produce biologically active compounds underscores its versatility and potential in organic synthesis (Papoyan et al., 2011).
科学的研究の応用
Environmental Impact and Toxicology
Research on related chlorophenol compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and their derivatives has shown significant environmental persistence and potential toxic effects on non-target organisms. These studies highlight the widespread distribution of such pollutants in the environment, including their detection in soil, air, and water, primarily surrounding agricultural fields. The presence of these compounds has raised concerns due to their potential lethal effects on various species across different trophic levels. Investigations into 2,4-D, a compound structurally similar to 2-Amino-1-(4-chlorophenyl)propan-1-ol, suggest the need for local mitigation strategies to prevent environmental contamination and safeguard public health. These findings underscore the importance of further research into the fate, accumulation, and low-level exposure impacts of chlorophenol compounds on the environment and human health (Islam et al., 2017).
Biochemical and Pharmacological Effects
The biochemical and pharmacological effects of chlorogenic acid (CGA), a phenolic compound with structural similarities to 2-Amino-1-(4-chlorophenyl)propan-1-ol, have been extensively studied. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. These effects are attributed to CGA's ability to modulate lipid metabolism and glucose regulation, highlighting its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Research emphasizes the need for more studies to fully understand CGA's biological and pharmacological effects, suggesting a promising future for its use as a natural food additive and in therapeutic applications (Naveed et al., 2018).
Environmental Fate and Behavior of Chlorophenols
The environmental fate and behavior of chlorophenols, including compounds like 2,4-dichlorophenol, have been evaluated through extensive scientific reviews. These compounds exhibit moderate toxic effects on both mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment is variable, influenced by the presence of adapted microflora capable of biodegrading these compounds. Despite their low bioaccumulation potential, chlorophenols have a strong organoleptic effect, affecting the sensory qualities of water and potentially impacting aquatic ecosystems. This review highlights the critical need for ongoing research into the environmental impact of chlorophenols to inform more effective pollution management and regulatory policies (Krijgsheld & Gen, 1986).
Safety And Hazards
特性
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCGMHUCZEAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946754 |
Source


|
| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)propan-1-ol | |
CAS RN |
23933-83-7 |
Source


|
| Record name | 4-Chloronorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

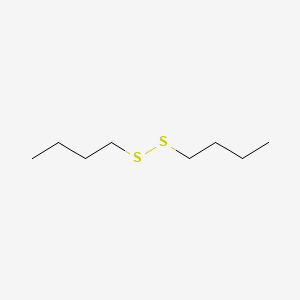
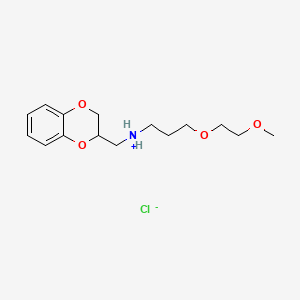
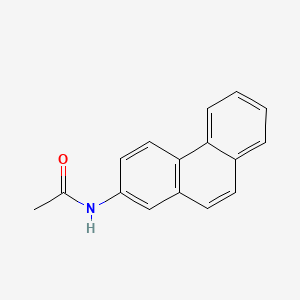
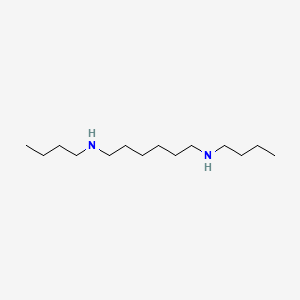
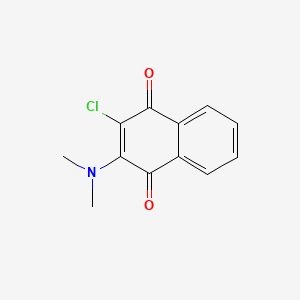
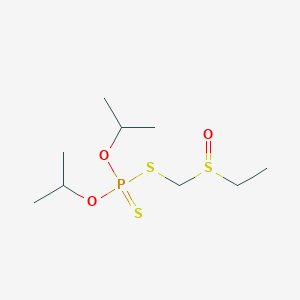
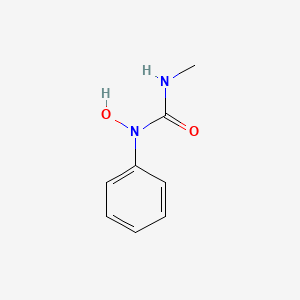
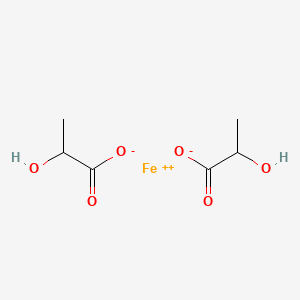
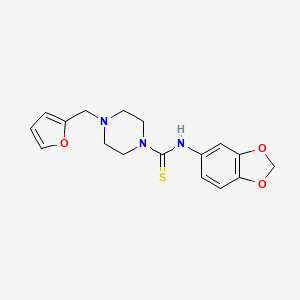
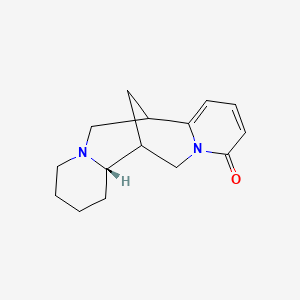
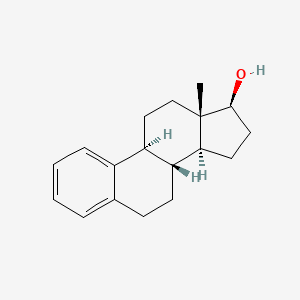
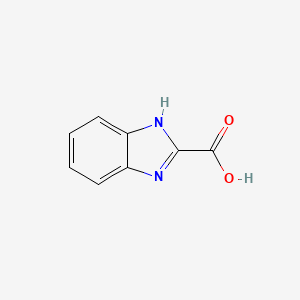
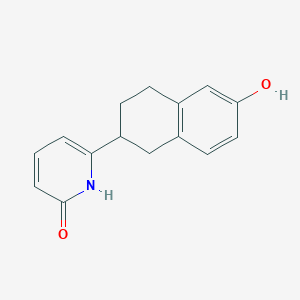
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)